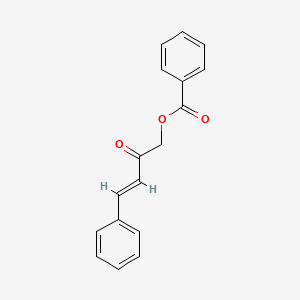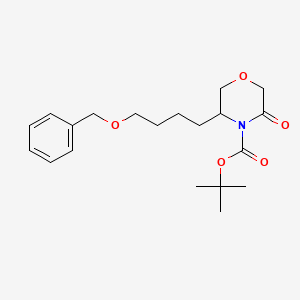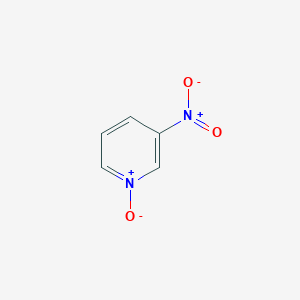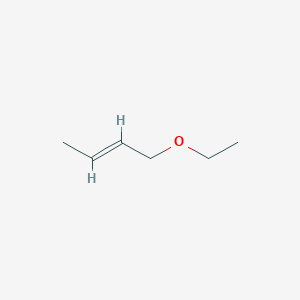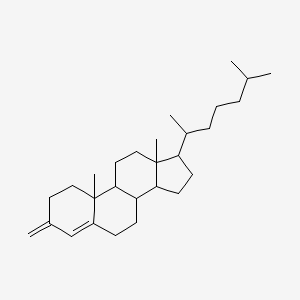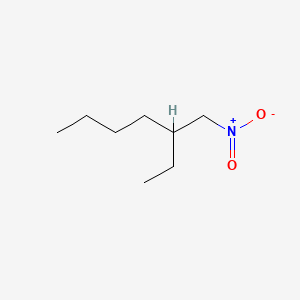
2-Ethyl-1-nitrohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-nitrohexane is an organic compound with the molecular formula C8H17NO2 It is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-1-nitrohexane can be synthesized through the nitration of 2-Ethyl-1-hexanol. The nitration process typically involves the use of mixed acids, such as nitric acid (HNO3) and sulfuric acid (H2SO4), under controlled conditions to ensure safety and efficiency . The reaction is highly exothermic and requires careful temperature control to prevent thermal runaway.
Industrial Production Methods
In an industrial setting, the nitration of 2-Ethyl-1-hexanol is often carried out in batch reactors. These reactors allow for precise control of the reaction conditions, including the dosing rate of reactants and the cooling temperature . The use of capillary-microreactors has also been explored to enhance safety and efficiency by minimizing the risk of hot spots and thermal instability .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-nitrohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst, or chemical reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: The major product of the reduction reaction is 2-Ethyl-1-hexylamine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
2-Ethyl-1-nitrohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: It is used in the production of plasticizers, surfactants, and other industrial chemicals.
Biological Studies: The compound’s derivatives are studied for their potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-nitrohexane primarily involves its nitro group. In reduction reactions, the nitro group is converted to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1-hexanol: The precursor to 2-Ethyl-1-nitrohexane, used in similar industrial applications.
Nitrohexane: Another nitroalkane with similar chemical properties but different chain length.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a nitro group with a branched carbon chain. This combination allows for unique reactivity and applications compared to other nitroalkanes.
Properties
CAS No. |
3457-56-5 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(nitromethyl)heptane |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3 |
InChI Key |
JQPIBZAWGNCLKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)

![[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B14164569.png)
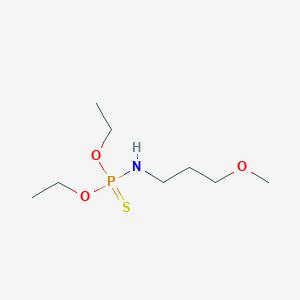
![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)

![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
